![molecular formula C11H10N4O2S B14985113 N-[4-(acetylamino)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985113.png)
N-[4-(acetylamino)phenyl]-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the cyclization of N-(4-acetamidophenyl)-N’-phenylthiourea with appropriate reagents. One common method involves the reaction of N-(4-acetamidophenyl)-N’-phenylthiourea with hydrazonoyl halides in the presence of ethanol and triethylamine . The reaction conditions usually require moderate temperatures and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted aromatic and thiadiazole derivatives.
科学的研究の応用
Chemistry: N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is used as an intermediate in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and anti-inflammatory properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biological pathways, leading to therapeutic effects in conditions like cancer and infections.
類似化合物との比較
- N-(4-ACETAMIDOPHENYL)-N’-PHENYLTHIOUREA
- 2-(4-ACETAMIDOPHENYLIMINO)-3-PHENYLTHIAZOLIDIN-4-ONE
- 3-(4-ACETAMIDOPHENYL)-2-PHENYLIMINOTHIAZOLIDIN-4-ONE
Comparison: N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for further research and development .
特性
分子式 |
C11H10N4O2S |
|---|---|
分子量 |
262.29 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H10N4O2S/c1-7(16)12-8-2-4-9(5-3-8)13-11(17)10-6-18-15-14-10/h2-6H,1H3,(H,12,16)(H,13,17) |
InChIキー |
LOBXYAQLNCFJME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide](/img/structure/B14985030.png)

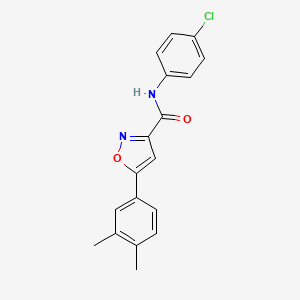
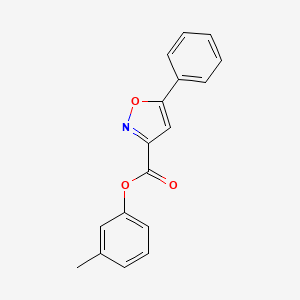
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985058.png)
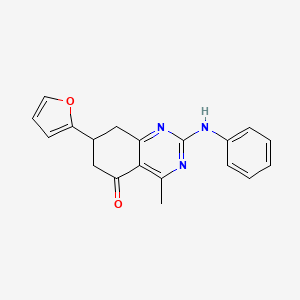
![2-(2-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14985074.png)
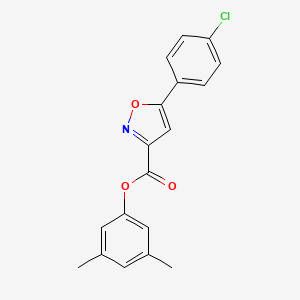
![4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985095.png)
![4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B14985096.png)
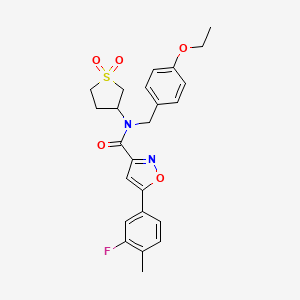
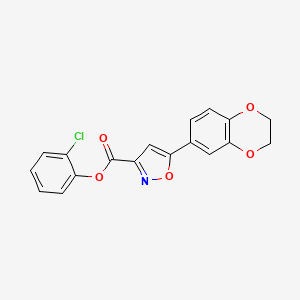
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B14985105.png)
![2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B14985123.png)
